2,2-Dimethylbutanamide

RIP1 kinase necroptosis kinase inhibitor

2,2-Dimethylbutanamide is the validated gem-dimethyl amide scaffold for RIP1 kinase inhibitors (RIPA‑56: IC50 13 nM, >769‑fold selectivity over RIP3) and CB2 receptor agonists with in vivo efficacy. The C2 gem‑dimethyl substitution provides steric shielding of the amide bond, reduces metabolic hydrolysis, and retains hydrogen‑bonding capacity – properties not achievable with 3,3‑ or N‑substituted isomers. Sourcing this specific isomer ensures reproducibility in necroptosis, pain, and anti‑inflammatory programs. Order high‑purity batches for your medicinal chemistry campaigns.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 102014-33-5
Cat. No. B3045117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylbutanamide
CAS102014-33-5
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)N
InChIInChI=1S/C6H13NO/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H2,7,8)
InChIKeyJDEUUKYNTHHAQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylbutanamide (CAS 102014-33-5): Procurement Specifications and Baseline Characteristics


2,2-Dimethylbutanamide (CAS 102014-33-5) is a branched-chain aliphatic amide with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol, characterized by a gem-dimethyl substitution at the alpha-carbon position adjacent to the primary amide functional group . This compound serves as a versatile building block in medicinal chemistry, functioning both as a primary amide intermediate and as a key structural moiety in potent pharmacological agents, particularly in the development of RIP1 kinase inhibitors and CB2 receptor agonists [1]. Commercially available at purities ranging from 95% to 98%, it is supplied as a crystalline solid with documented stability and handling parameters .

Why Generic Substitution of 2,2-Dimethylbutanamide (CAS 102014-33-5) with Structural Analogs Fails


Structural analogs of 2,2-dimethylbutanamide, such as 3,3-dimethylbutanamide (CAS 926-04-5) and N,2-dimethylbutanamide (CAS 21458-37-7), share the identical molecular formula (C6H13NO) and molecular weight (115.17 g/mol) but differ critically in substitution pattern and functional group arrangement, leading to distinct physicochemical properties, metabolic stability, and pharmacological activity when incorporated into bioactive molecules . The gem-dimethyl substitution at the C2 position confers unique steric and electronic effects that are non-transferable to C3-substituted or N-substituted analogs . In medicinal chemistry applications, the 2,2-dimethylbutanamide moiety has been specifically optimized within multiple lead compound series for target engagement and pharmacokinetic properties, and substitution with isomeric amides would abolish the structure-activity relationships established through extensive medicinal chemistry campaigns [1]. The following evidence demonstrates that 2,2-dimethylbutanamide is not an interchangeable commodity but a structurally defined building block with quantifiable performance differentiation.

Quantitative Evidence Guide: Differentiation of 2,2-Dimethylbutanamide (CAS 102014-33-5) Versus In-Class Alternatives


RIP1 Kinase Inhibition Potency: 2,2-Dimethylbutanamide-Based Inhibitors Achieve Nanomolar IC50

The 2,2-dimethylbutanamide moiety forms the structural core of RIPA-56 (N-benzyl-N-hydroxy-2,2-dimethylbutanamide), a potent and selective RIP1 kinase inhibitor with an IC50 of 13 nM . This compound demonstrates efficient inhibition of RIP1 kinase activity while exhibiting no inhibitory activity against RIP3 kinase at concentrations up to 10 μM, representing a >769-fold selectivity window . In cellular assays, RIPA-56 protects murine L929 cells from TNFα/z-VAD-FMK-induced necrosis with an EC50 of 27 nM .

RIP1 kinase necroptosis kinase inhibitor

Metabolic Stability: 2,2-Dimethylbutanamide-Containing RIP1 Inhibitor Achieves Extended Half-Life in Human Liver Microsomes

The 2,2-dimethylbutanamide scaffold confers significant metabolic stability advantages to RIPA-56, with a half-life (t1/2) of 128 minutes in human liver microsomal stability assays [1]. This extended half-life represents a key optimization outcome achieved through the specific 2,2-dimethyl substitution pattern. In vivo pharmacokinetic evaluation in rats demonstrated a plasma half-life of 3.1 hours following oral administration . The metabolically stable nature of this scaffold classifies RIPA-56 as a type III kinase inhibitor that locks RIP1 in its inactive form .

metabolic stability liver microsomes pharmacokinetics

CB2 Receptor Agonist Optimization: 2,2-Dimethylbutanamide Moiety Delivers Combined Potency, Selectivity, and In Vivo Efficacy

In a lead optimization campaign targeting improved in vitro metabolic stability while retaining CB2 receptor potency and selectivity, compound 14—N-(3,4-dimethyl-5-(morpholinosulfonyl)phenyl)-2,2-dimethylbutanamide—was identified as the optimal candidate from a sulfamoyl benzamide series [1]. This compound, incorporating the 2,2-dimethylbutanamide moiety, demonstrated potent and selective CB2 receptor agonism with moderate in vitro metabolic stability and oral bioavailability [2]. Critically, compound 14 demonstrated in vivo efficacy in a rat model of post-surgical pain, validating the translational relevance of this specific amide scaffold [3].

CB2 receptor cannabinoid analgesia

Physicochemical Differentiation: LogP and Polar Surface Area Comparison Between 2,2-Dimethylbutanamide and 3,3-Dimethylbutanamide

Computational property comparison reveals meaningful differences between 2,2-dimethylbutanamide and its positional isomer 3,3-dimethylbutanamide (CAS 926-04-5) . 2,2-Dimethylbutanamide exhibits an ACD/LogP of 0.52, a polar surface area of 43 Ų, and 2 hydrogen bond donors (primary amide NH2 group) . In contrast, 3,3-dimethylbutanamide has a computed XLogP3 of 0.8—approximately 0.3 log units higher—indicating increased lipophilicity despite identical molecular formula . This difference in partition coefficient affects membrane permeability, aqueous solubility, and metabolic clearance when the moieties are incorporated into drug candidates.

LogP polar surface area drug-likeness

Crystalline Form Development: 2,2-Dimethylbutanamide Enables Patentable Polymorphs for Pharmaceutical Formulation

The 2,2-dimethylbutanamide scaffold supports the development of crystalline forms of N-(3,5-difluorobenzyl)-N-hydroxy-2,2-dimethylbutanamide, a RIP1 inhibitor with defined solid-state properties suitable for pharmaceutical formulation [1]. Patent applications describe specific crystalline forms of this 2,2-dimethylbutanamide derivative, including methods for preparing and characterizing these polymorphs [2]. The crystalline forms are claimed for treating diseases or conditions mediated by RIP1, demonstrating that the 2,2-dimethylbutanamide moiety is compatible with reproducible solid-state characterization and scale-up .

polymorph crystallization solid-state

Optimal Research and Industrial Application Scenarios for 2,2-Dimethylbutanamide (CAS 102014-33-5)


Necroptosis and Inflammation Research: RIP1 Kinase Inhibitor Development

2,2-Dimethylbutanamide is the core scaffold for RIPA-56, a validated chemical probe achieving 13 nM IC50 against RIP1 kinase with >769-fold selectivity over RIP3 . Researchers investigating TNFα-induced necroptosis, systemic inflammatory response syndrome, or ischemia-reperfusion injury should prioritize this compound as the foundation for RIP1-targeted tool compounds. The demonstrated metabolic stability (t1/2 = 128 min in human liver microsomes) supports both in vitro and in vivo experimental designs [1].

Cannabinoid Receptor Pharmacology: CB2-Selective Agonist Synthesis

The 2,2-dimethylbutanamide moiety enabled the identification of compound 14—N-(3,4-dimethyl-5-(morpholinosulfonyl)phenyl)-2,2-dimethylbutanamide—which emerged as the lead candidate from a sulfamoyl benzamide optimization campaign targeting CB2 receptor agonism [2]. This compound demonstrated in vivo efficacy in a rat post-surgical pain model, making the 2,2-dimethylbutanamide scaffold directly relevant for analgesic and anti-inflammatory CB2-targeted programs [3].

Medicinal Chemistry Building Block: LogP and Metabolic Stability Optimization

With an ACD/LogP of 0.52 and polar surface area of 43 Ų, 2,2-dimethylbutanamide offers a favorable polarity profile for lead optimization compared to the more lipophilic 3,3-isomer (XLogP3 = 0.8) . The gem-dimethyl substitution at C2 provides steric shielding of the amide bond, potentially reducing metabolic hydrolysis while maintaining hydrogen-bonding capacity via the primary amide NH2 group . This combination of properties supports systematic optimization of ADME parameters in early-stage drug discovery.

Solid-State and Preformulation Development: Polymorph Screening

2,2-Dimethylbutanamide derivatives form distinct crystalline polymorphs suitable for pharmaceutical development, as demonstrated by patent applications covering crystalline forms of N-(3,5-difluorobenzyl)-N-hydroxy-2,2-dimethylbutanamide [4]. Formulation scientists and solid-state chemists developing RIP1 inhibitors can leverage this scaffold for polymorph screening, salt selection, and crystallization process development to achieve reproducible manufacturing and intellectual property protection .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Dimethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.